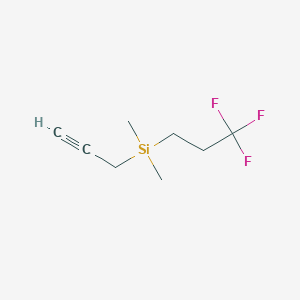
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane is an organosilicon compound with the chemical formula C8H11F3Si. This compound is characterized by the presence of a trifluoropropyl group and a prop-2-yn-1-yl group attached to a silicon atom. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane typically involves the reaction of dimethylchlorosilane with 3,3,3-trifluoropropylmagnesium bromide, followed by the addition of propargyl bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions usually include a temperature range of -78°C to room temperature and the use of anhydrous solvents like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce reduced silane derivatives.
Substitution: The trifluoropropyl and prop-2-yn-1-yl groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., Grignard reagents) and electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives
Reduction: Formation of silane derivatives with reduced functional groups
Substitution: Formation of new organosilicon compounds with different functional groups
Scientific Research Applications
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: Employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane involves its ability to interact with various molecular targets through its functional groups. The trifluoropropyl group imparts hydrophobicity, while the prop-2-yn-1-yl group provides reactivity towards nucleophiles and electrophiles. These interactions can lead to the formation of stable complexes or reactive intermediates, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Another organosilicon compound with a trifluoropropyl group, but with methoxy groups instead of dimethyl and prop-2-yn-1-yl groups.
tert-Butyl(dimethyl)(prop-2-yn-1-yloxy)silane: Contains a tert-butyl group and a prop-2-yn-1-yloxy group attached to silicon.
Uniqueness
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane is unique due to the combination of its trifluoropropyl and prop-2-yn-1-yl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and reactivity under various conditions.
Properties
CAS No. |
872689-96-8 |
|---|---|
Molecular Formula |
C8H13F3Si |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
dimethyl-prop-2-ynyl-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C8H13F3Si/c1-4-6-12(2,3)7-5-8(9,10)11/h1H,5-7H2,2-3H3 |
InChI Key |
HVPQLBODKHWNNN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC(F)(F)F)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


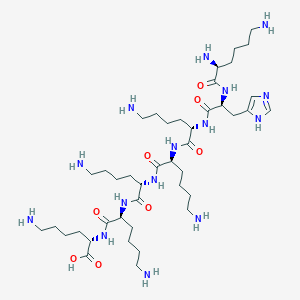
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
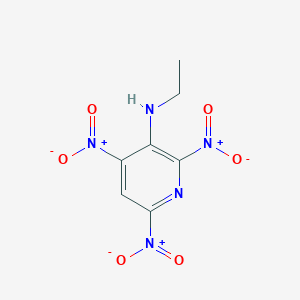
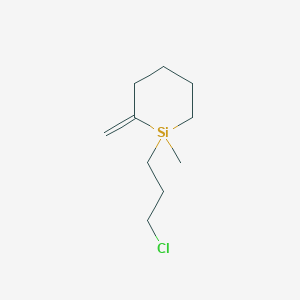
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
![3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine](/img/structure/B14195103.png)

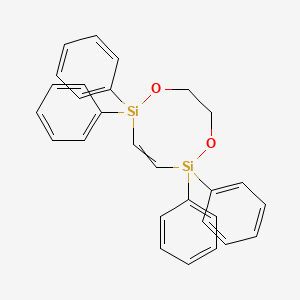
![{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone](/img/structure/B14195114.png)

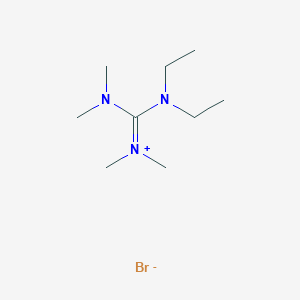
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B14195129.png)
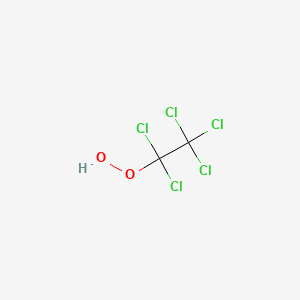
![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
